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CCT241161 Quantitative Data Summary

The table below consolidates key potency and efficacy data for CCT241161 from research publications.

Assay Type Cell Line | Model Key Finding Experimental Context
In Vitro Kinase N/A LCK: 3 nM; CRAF: 6 nM; SRC: In vitro kinase assays.
ICso [1] [2] 15 nM; V600E-BRAF: 15 nM;

BRAF: 30 nM
Cellular Efficacy WM266.4 (BRAF ~10-100 nM (inhibits pMEK & 24-hour treatment;
(ICs0) [1] mutant melanoma)  pERK) Western Blot analysis.
Anti-Proliferation  A375 (BRAF ~10 nM 72-hour treatment;
(Glso) [1] [2] V600E melanoma) CellTiter-Glo viability

assay.

Anti-Proliferation = D04 (NRAS mutant  Effective growth inhibition at 24-hour treatment;
[1] melanoma) 0.1-10 uM proliferation assay.
In Vivo Efficacy A375 xenograft Tumor growth inhibition at 10 & Oral gavage, once daily;
[1] (mouse) 20 mgl/kg well-tolerated.
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Experimental Protocols for Key Assays

Here are detailed methodologies for the core experiments cited in the data above.

Inhibition of MAPK Signaling (Western Blot)

This protocol is used to confirm target engagement by measuring the reduction of phosphorylated MEK and

ERK [1].

e Cell Line: WM266.4 human melanoma cells (harboring BRAF mutation).

e Dosing: Treat cells with a concentration range of CCT241161 (e.g., 1, 3, 10, 30, 100 nM) for 24
hours.

e Lysis & Analysis: Lyse cells and analyze lysates by Western Blot.

o Key Antibodies: Probe for pMEK, total MEK, pERK, and total ERK to confirm pathway inhibition.

e Expected Outcome: A concentration-dependent decrease in pMEK and pERK levels, typically
observed within the 10-100 nM range.

Anti-Proliferation Assay (Cell Viability)

This protocol determines the compound's effect on cell growth and viability [1] [2].

e Cell Lines: A375 (BRAF V600E mutant) and D04 (NRAS mutant) melanoma cells.

e Dosing & Incubation: Seed cells in 96-well plates. The next day, add a concentration gradient of
CCT241161. Incubate for 72 hours.

¢ Viability Readout: Add CellTiter-Glo reagent to measure ATP content, which correlates with the
number of viable cells.

e Data Analysis: Calculate % viability relative to a DMSO-treated control. Plot results to determine the
Glso value (concentration that causes 50% growth inhibition).

In Vivo Efficacy Study (Mouse Xenograft)

This protocol evaluates the compound's efficacy in a live animal model [1].

¢ Model Establishment: Subcutaneously implant A375 cells into female nude mice to form tumors.
¢ Dosing Regimen: Once tumors are established (e.g., ~100-150 mm?3), administer CCT241161 via
oral gavage at doses of 10 and 20 mg/kg, once per day.
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¢ Monitoring: Measure tumor volumes and animal body weights regularly over the treatment period
(e.g., 7-21 days) to assess efficacy and tolerability.

¢ Result: Significant tumor growth inhibition or regression is expected at effective doses, without
causing body weight loss.

Mechanism of Action Diagram

The following diagram illustrates the dual mechanism of CCT241161 in the MAPK signaling pathway,

which underlies its "paradox-breaking" property.
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This diagram highlights how CCT241161's dual activity helps overcome common resistance mechanisms

and prevents paradoxical pathway activation [1].

Frequently Asked Questions (FAQs)
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Q1: What is the recommended starting concentration for in vitro experiments on BRAF V600E
mutant cells? A sound starting point is a 10-point dose-response curve ranging from 1 nM to 10 pM.
Based on the data, you can expect significant pathway inhibition and anti-proliferative effects in the low
nanomolar range (10-100 nM) for BRAF V600E models like A375 or WM266.4 [1] [2].

Q2: How does CCT241161 overcome resistance to first-generation BRAF inhibitors like vemurafenib?
Resistance often emerges through receptor tyrosine kinase (RTK) signaling that reactivates the MAPK
pathway via SRC Family Kinases (SFKs) or through NRAS mutations that signal via CRAF [1]. As a pan-
RAF inhibitor that also potently inhibits SFKs, CCT241161 simultaneously blocks these bypass tracks,

making it effective in resistant settings [1].

Q3: Why is CCT241161 described as a "paradox-breaker"? First-generation BRAF inhibitors (like
vemurafenib) cause paradoxical activation of the MAPK pathway in cells with wild-type BRAF but
activated RAS. This occurs because these drugs promote RAF dimer formation [3] [4]. CCT241161 belongs
to a class of inhibitors that do not induce this effect, thus "breaking the paradox," which is a significant

therapeutic advantage [1].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule Contact

Your Ultimate Destination for Small-Molecule (aka. Address:

smolecule) Compounds, Empowering Innovative

Research Solutions Beyond Boundaries. Phone:
Email:
Web:

Ontario, CA 91761, United
States

(512) 262-9938
info@smolecule.com

www.smolecule.com

© 2026 Smolecule. All rights reserved. 6/6

Tech Support


https://www.smolecule.com/contact?utm_src=support
https://www.smolecule.com/products/s548106?utm_src=pdf-bulk
https://www.smolecule.com/products/s548106?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

